6-Methyl-1,2,4-benzotriazin-3-amine

Lipophilicity LogP Drug-likeness

6-Methyl-1,2,4-benzotriazin-3-amine (CAS 60882-76-0) is a heterocyclic aromatic amine belonging to the 1,2,4-benzotriazine family, characterized by a fused benzene–triazine bicyclic core bearing a methyl substituent at the 6-position and a primary amine at the 3-position. With a molecular formula of C₈H₈N₄, a molecular weight of 160.18 g/mol, a computed LogP of 0.85, and a topological polar surface area (tPSA) of 65.42 Ų, this compound serves as a versatile synthetic intermediate for constructing biologically active 1,2,4-benzotriazine 1,4-dioxides and related N-oxide derivatives.

Molecular Formula C8H8N4
Molecular Weight 160.18 g/mol
CAS No. 60882-76-0
Cat. No. B14614259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-1,2,4-benzotriazin-3-amine
CAS60882-76-0
Molecular FormulaC8H8N4
Molecular Weight160.18 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=NC(=N2)N
InChIInChI=1S/C8H8N4/c1-5-2-3-6-7(4-5)10-8(9)12-11-6/h2-4H,1H3,(H2,9,10,12)
InChIKeyXGOOUROLLSUYOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-1,2,4-benzotriazin-3-amine (CAS 60882-76-0): Physicochemical Identity and Core Structural Features for Procurement Decisions


6-Methyl-1,2,4-benzotriazin-3-amine (CAS 60882-76-0) is a heterocyclic aromatic amine belonging to the 1,2,4-benzotriazine family, characterized by a fused benzene–triazine bicyclic core bearing a methyl substituent at the 6-position and a primary amine at the 3-position . With a molecular formula of C₈H₈N₄, a molecular weight of 160.18 g/mol, a computed LogP of 0.85, and a topological polar surface area (tPSA) of 65.42 Ų, this compound serves as a versatile synthetic intermediate for constructing biologically active 1,2,4-benzotriazine 1,4-dioxides and related N-oxide derivatives . The 6-methyl substitution pattern differentiates it from both the unsubstituted parent 1,2,4-benzotriazin-3-amine (CAS 20028-80-2) and its positional isomer 7-methyl-1,2,4-benzotriazin-3-amine (CAS 27238-39-7), imparting distinct electronic and lipophilic properties that are critical determinants of downstream biological performance in hypoxia-selective cytotoxin programs [1][2].

Why 6-Methyl-1,2,4-benzotriazin-3-amine Cannot Be Replaced by Unsubstituted or Positional Isomer Analogs in Hypoxia-Selective Programs


Substituting 6-methyl-1,2,4-benzotriazin-3-amine with the unsubstituted parent 1,2,4-benzotriazin-3-amine or the 7-methyl positional isomer introduces quantifiable shifts in lipophilicity (ΔLogP up to +0.65), electronic character, and steric topology that propagate into the corresponding 1,4-dioxide derivatives, where systematic SAR studies have demonstrated that these parameters directly govern one-electron reduction potential (E(1)), hypoxic cytotoxicity ratio (HCR), and aqueous solubility [1]. Because the 1,4-dioxide analogues of these benzotriazin-3-amines function as hypoxia-selective prodrugs whose therapeutic window depends on a narrow E(1) optimum (ca. −450 to −510 mV for HCR > 50), even modest substituent-driven changes in the precursor amine translate into clinically meaningful differences in hypoxia selectivity and antitumor activity [1]. The evidence detailed below demonstrates that the 6-methyl substitution occupies a distinct and non-interchangeable position in the physicochemical parameter space relative to its closest comparators.

Quantitative Differentiation Evidence for 6-Methyl-1,2,4-benzotriazin-3-amine (CAS 60882-76-0) vs. Closest Analogs


Moderate Lipophilicity Increase vs. Unsubstituted Parent and Contrasting Profile vs. 7-Methyl Isomer

The 6-methyl substitution produces a controlled increase in computed LogP to 0.85, representing a +0.17 log unit (+25%) increase over the unsubstituted parent 1,2,4-benzotriazin-3-amine (LogP = 0.68) . This moderate lipophilicity adjustment contrasts sharply with the 7-methyl positional isomer, which exhibits a substantially higher LogP of 1.50—an increase of +0.82 log units (+121%) over the parent and +0.65 log units (+76%) over the 6-methyl compound [1]. This quantitative spread demonstrates that the 6-methyl isomer occupies a distinct intermediate lipophilicity space not achievable with either the parent or the 7-methyl analog, providing formulation scientists and medicinal chemists with a specific LogP tuning option for balancing passive membrane permeability against aqueous solubility.

Lipophilicity LogP Drug-likeness Membrane permeability

Polar Surface Area Differentiation: 6-Methyl vs. 7-Methyl Positional Isomer

The topological polar surface area (tPSA) of 6-methyl-1,2,4-benzotriazin-3-amine is 65.42 Ų, marginally higher than the 7-methyl isomer (tPSA = 64.69 Ų) [1]. While both values fall within the acceptable range for oral bioavailability (tPSA < 140 Ų) and blood-brain barrier penetration (tPSA < 90 Ų) per standard drug-likeness filters, the 0.73 Ų difference, though modest in absolute magnitude, reflects the distinct topological arrangement of the methyl group relative to the hydrogen-bonding triazine core [1]. This structural distinction influences molecular recognition events at biological targets, as the 6-position places the methyl group at a different distance and orientation from the 3-amino pharmacophore compared to the 7-position, resulting in differential steric and electronic interactions with target binding pockets when the compounds are elaborated into kinase inhibitor or hypoxia-selective cytotoxin scaffolds [2].

Polar surface area tPSA Permeability Oral bioavailability

Electronic Tuning of One-Electron Reduction Potential via 6-Methyl Substitution in the 1,4-Dioxide Series: Class-Level Inference from Systematic SAR

In a systematic SAR study of 34 1,2,4-benzotriazin-3-amine 1,4-dioxides (BTOs), Hay et al. (2003) demonstrated that ring-A substituents, including those at the 6-position, predictably modulate one-electron reduction potential E(1) across a range from −240 mV to −670 mV (tirapazamine, TPZ: E(1) = −456 mV) [1]. Electron-donating substituents such as methyl shift E(1) to more negative values (toward the −450 to −510 mV range), which was identified as the optimal window for achieving high hypoxic cytotoxicity ratios (HCR > 50) [1]. The methyl group at the 6-position is characterized by a Hammett σₘ value of −0.07 (weakly electron-donating) [1], predicting that the corresponding 6-methyl-1,4-dioxide derivative will exhibit an E(1) in the favorable −450 to −510 mV range, with an anticipated HCR exceeding 50 in SCCVII murine tumor cells [1]. In contrast, the unsubstituted parent (TPZ) has an E(1) of −456 mV and HCR of approximately 50–60, while electron-withdrawing substituents (e.g., 6-CF₃) push E(1) to approximately −370 to −400 mV, producing high Relative Hypoxic Toxicity (RHT up to 3.9-fold vs. TPZ) but lower HCR due to increased aerobic toxicity [1]. This class-level inference positions 6-methyl-1,2,4-benzotriazin-3-amine as the optimal precursor for generating BTO analogues that require the balanced HCR–RHT profile associated with weakly electron-donating substituents, as opposed to halogen or CF₃ analogs that favor high potency at the expense of hypoxia selectivity [1].

Reduction potential Hypoxia-selective cytotoxin E(1) Bioreductive prodrug SAR

Synthetic Differentiation: 6-Methyl as a Direct Precursor for 1,4-Dioxide Derivatives with Defined Pharmacokinetic Profiles

6-Methyl-1,2,4-benzotriazin-3-amine serves as the direct synthetic precursor for the corresponding 6-methyl-1,2,4-benzotriazine 1,4-dioxide through N-oxidation, a transformation that is well-established in the literature for benzotriazin-3-amines . In a pharmacokinetic/pharmacodynamic model-guided study, Hay et al. (2008) demonstrated that 6-substituents on BTO 1,4-dioxides modify both lipophilicity and the rate of hypoxic metabolism (a key determinant of extravascular transport and in vivo antitumor activity) [1]. The 6-methyl substituent, with its modest LogP of 0.85 at the precursor stage, is predicted to yield a 1,4-dioxide with an intermediate extravascular transport coefficient—more favorable for tissue penetration than polar unsubstituted or 6-OH analogs, yet avoiding the excessive protein binding and metabolic clearance associated with highly lipophilic 6-alkyl or 7-methyl derivatives (7-methyl LogP = 1.50) [1][2]. In contrast, the unsubstituted parent (LogP = 0.68) and the 7-methyl isomer (LogP = 1.50) occupy extremes of the lipophilicity spectrum that may compromise either tissue distribution (parent) or metabolic stability (7-methyl), positioning the 6-methyl compound as the balanced intermediate for programs applying PK/PD-guided BTO optimization [1][2].

Synthetic intermediate 1,4-dioxide oxidation Extravascular transport PK/PD modeling

Procurement-Driven Application Scenarios for 6-Methyl-1,2,4-benzotriazin-3-amine (CAS 60882-76-0)


Synthesis of Hypoxia-Selective 1,4-Dioxide Cytotoxins with Balanced HCR and RHT Profiles

Research groups developing next-generation tirapazamine analogues should procure the 6-methyl-1,2,4-benzotriazin-3-amine precursor when the design goal is a hypoxia-selective cytotoxin with a high hypoxic cytotoxicity ratio (HCR > 50) and a moderate relative hypoxic toxicity (RHT). The weakly electron-donating 6-methyl substituent is predicted to place the E(1) of the resulting 1,4-dioxide within the −450 to −510 mV optimum window identified by Hay et al. (2003), balancing hypoxia selectivity against aerobic toxicity more effectively than electron-withdrawing 6-substituents (CF₃, halo) that achieve high RHT (up to 3.9-fold vs. TPZ) at the expense of HCR .

PK/PD-Guided Optimization of Extravascular Transport in Solid Tumor Models

In drug discovery programs employing PK/PD model-guided BTO optimization, the 6-methyl precursor is indicated when the target extravascular transport coefficient requires an intermediate lipophilicity range (predicted LogP of the 1,4-dioxide in the 0.5–1.5 window). The precursor LogP of 0.85 positions the resulting 1,4-dioxide for adequate tumor tissue penetration while avoiding the excessive plasma protein binding and rapid metabolic clearance predicted for the 7-methyl isomer (precursor LogP = 1.50) . The unsubstituted parent (LogP = 0.68) may yield a 1,4-dioxide with insufficient tissue distribution for efficacy in poorly perfused hypoxic tumor regions . The 6-methyl compound thus occupies a critical intermediate position for extravascular transport optimization [1].

Kinase Inhibitor Scaffold Elaboration at the 3-Amino Position with Controlled Lipophilicity

For medicinal chemistry teams using 1,2,4-benzotriazin-3-amines as kinase inhibitor scaffolds, the 6-methyl derivative offers a specific LogP of 0.85 and tPSA of 65.42 Ų—parameters that support oral drug-likeness while providing a distinct vector for 3-amino derivatization . The 6-methyl substitution introduces steric and electronic modulation at a position ortho to the triazine ring junction, which can influence the binding pose of elaborated 3-substituted analogues in kinase ATP-binding pockets. The 7-methyl isomer (LogP = 1.50, tPSA = 64.69 Ų) represents a meaningfully different physicochemical starting point, and the two positional isomers should be procured and screened as independent scaffolds rather than treated as interchangeable . Patent literature further supports the use of benzotriazin-3-amines as kinase inhibitor cores, with the specific substitution pattern critically influencing inhibitory potency and selectivity profiles [2].

Synthetic Methodology Development and Heterocyclic Chemistry Research

Academic and industrial process chemistry groups investigating new synthetic routes to 1,2,4-benzotriazines can use the 6-methyl derivative as a representative methyl-substituted substrate for optimizing cyclocondensation, N-oxidation, and cross-coupling conditions. The compound serves as a benchmark for assessing reaction yields and regioselectivity in the presence of a 6-substituent, enabling direct comparison with the unsubstituted parent and 7-methyl analog to establish substituent electronic and steric effects on reaction outcomes. The commercial availability of all three compounds (parent, 6-methyl, 7-methyl) as discrete chemical entities, each with documented physicochemical properties, facilitates systematic reaction optimization studies .

Quote Request

Request a Quote for 6-Methyl-1,2,4-benzotriazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.